6-chloro-N-(pyridin-4-ylmethyl)pyrimidin-4-amine

synthetic chemistry nucleophilic aromatic substitution pyrimidine functionalization

6-Chloro-N-(pyridin-4-ylmethyl)pyrimidin-4-amine (CAS 1086386-59-5) is a disubstituted pyrimidine derivative bearing a chlorine atom at the 6-position and a pyridin-4-ylmethylamino group at the 4-position of the pyrimidine ring. The compound belongs to the class of 4-aminopyrimidines that serve as key synthetic intermediates in medicinal and agrochemical chemistry.

Molecular Formula C10H9ClN4
Molecular Weight 220.66 g/mol
CAS No. 1086386-59-5
Cat. No. B1393436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N-(pyridin-4-ylmethyl)pyrimidin-4-amine
CAS1086386-59-5
Molecular FormulaC10H9ClN4
Molecular Weight220.66 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1CNC2=CC(=NC=N2)Cl
InChIInChI=1S/C10H9ClN4/c11-9-5-10(15-7-14-9)13-6-8-1-3-12-4-2-8/h1-5,7H,6H2,(H,13,14,15)
InChIKeyKHHGCFDOIVUOTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-N-(pyridin-4-ylmethyl)pyrimidin-4-amine (CAS 1086386-59-5): Structural Baseline and Procurement Context


6-Chloro-N-(pyridin-4-ylmethyl)pyrimidin-4-amine (CAS 1086386-59-5) is a disubstituted pyrimidine derivative bearing a chlorine atom at the 6-position and a pyridin-4-ylmethylamino group at the 4-position of the pyrimidine ring . The compound belongs to the class of 4-aminopyrimidines that serve as key synthetic intermediates in medicinal and agrochemical chemistry [1]. Commercially, it is typically supplied at ≥95% purity with a molecular weight of 220.66 g/mol (C10H9ClN4) . Unlike structurally related 2-chloro or 5-chloro pyrimidine isomers, the 6-chloro-4-aminopyrimidine motif provides a distinct electrophilic substitution vector that enables regioselective downstream functionalization at the chlorine-bearing position.

Why Generic 4-Aminopyrimidine Scaffolds Cannot Substitute for 6-Chloro-N-(pyridin-4-ylmethyl)pyrimidin-4-amine (CAS 1086386-59-5)


The pyrimidine 4-amine scaffold is highly sensitive to both the position of the halogen leaving group and the nature of the N-substituent. Moving the chlorine from the 6-position to the 2- or 5-position alters the electronic landscape of the heterocycle and redirects nucleophilic aromatic substitution (SNAr) reactivity [1]. Similarly, replacing the pyridin-4-ylmethylamine group with a pyridin-2-ylmethyl or pyridin-3-ylmethyl isomer changes the distance and dihedral angle between the pyridine nitrogen and the pyrimidine core, affecting both metal-coordination potential and hydrogen-bonding geometry in target binding pockets . In the context of documented chloropyrimidine intermediates, the specific 6-chloro-4-(pyridin-4-ylmethylamino) arrangement has been explicitly claimed as a non-obvious intermediate in patent-protected synthetic routes, meaning that generic substitution by a positional isomer would break the established synthetic sequence and yield a different final product [2]. Consequently, procurement decisions must be guided by exact structural identity rather than scaffold-level similarity.

Quantitative Differentiation Evidence for 6-Chloro-N-(pyridin-4-ylmethyl)pyrimidin-4-amine (CAS 1086386-59-5) Versus Closest Analogs


Regioselective Synthetic Yield: 6-Chloro Substitution Enables Higher SNAr Efficiency Compared to 2-Chloro Isomer

The target compound, when prepared from 4,6-dichloropyrimidine and 4-pyridinylmethanamine in the presence of DIPEA in isopropanol, gives an isolated yield of 80% . In contrast, the analogous reaction at the 2-position of 2,4-dichloropyrimidine to produce 2-chloro-N-(pyridin-4-ylmethyl)pyrimidin-4-amine is not reported under comparable conditions, and literature precedent indicates that the 4-chloro position of 2,4-dichloropyrimidine reacts preferentially over the 2-chloro position by a factor of approximately 3–5 fold in competitive amination experiments, meaning that the 2-chloro analog requires more forcing conditions or alternative synthetic strategies [1]. The 80% yield of the target compound under mild conditions (room temperature, 2.0 h) establishes it as the kinetically accessible regioisomer for scale-up.

synthetic chemistry nucleophilic aromatic substitution pyrimidine functionalization

Positional Chlorine Vector: 6-Chloro Regioisomer Offers Unique Downstream Cross-Coupling Geometry vs. 5-Chloro and 2-Chloro Analogs

In the chloropyrimidine intermediate patent family (US 6,448,403 B1 and US 6,870,053 B2), the 6-chloro substituent on the pyrimidine ring is explicitly claimed as a reactive handle for subsequent Pd-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) to install aryl, alkynyl, or amino substituents [1]. The 6-position vector projects at a ~120° angle relative to the 4-amino substituent, whereas a 5-chloro substituent would project at ~60° and a 2-chloro substituent would project at ~180°. This angular difference determines the spatial orientation of the coupled fragment relative to the pyridin-4-ylmethylamino recognition element, which is critical for kinase hinge-binding pharmacophores where the 4-aminopyrimidine core must present substituents in a defined geometry [2].

medicinal chemistry cross-coupling structure-activity relationship

Pyridine Isomer Differentiation: Pyridin-4-ylmethyl Substitution Provides Distinct Basicity and Coordination Geometry vs. 2- and 3-Isomers

The target compound carries a pyridin-4-ylmethyl substituent, in which the pyridine nitrogen is positioned para to the methylene linker. This configuration places the nitrogen lone pair in a linear arrangement with the pyrimidine core, maximizing the distance between the two heterocyclic nitrogens (~7.1 Å) . By contrast, the pyridin-2-ylmethyl isomer places the pyridine nitrogen ortho to the linker, enabling potential intramolecular hydrogen bonding or bidentate metal chelation with the pyrimidine N1 nitrogen (~3.8 Å separation), while the pyridin-3-ylmethyl isomer positions the nitrogen meta to the linker at an intermediate distance (~5.5 Å) with a distinct vector orientation . The pKa of the pyridine nitrogen also differs across isomers: pyridin-4-yl derivatives typically exhibit pKa ~5.2–5.5 for the conjugate acid, compared to pKa ~5.0–5.2 for the 2-isomer and ~5.3–5.6 for the 3-isomer . These differences affect protonation state at physiological pH and influence salt formation during purification.

coordination chemistry pKa metal chelation

Commercial Purity Benchmarking: 95% Minimum Purity Specification with Defined Impurity Profile

The target compound is commercially available with a minimum purity specification of 95% (HPLC) from established suppliers such as AKSci (Cat. No. 8518AC) and Chemenu (Cat. No. CM371840) . This purity level is adequate for use as a synthetic intermediate in multi-step sequences without additional purification. The primary expected impurity is the bis-substituted byproduct arising from reaction at both the 4- and 6-positions of the starting 4,6-dichloropyrimidine, which can be controlled by using a slight excess of the amine (1.05 eq) as described in the synthesis protocol . In contrast, the 2-chloro isomer prepared from 2,4-dichloropyrimidine typically shows a higher proportion of the 4-substituted regioisomer impurity due to the inherent regioselectivity bias of the starting material, necessitating chromatographic purification that adds cost and reduces throughput [1].

quality control purity specification procurement

Optimal Application Scenarios for 6-Chloro-N-(pyridin-4-ylmethyl)pyrimidin-4-amine (CAS 1086386-59-5) Derived from Differentiation Evidence


Medicinal Chemistry Kinase Inhibitor Library Synthesis via Regioselective Cross-Coupling

The 6-chloro substituent serves as a reactive handle for Pd-catalyzed Suzuki, Sonogashira, or Buchwald-Hartwig couplings to generate diverse 6-aryl, 6-alkynyl, or 6-amino derivatives while retaining the pyridin-4-ylmethylamino hinge-binding motif [1]. The ~120° projection angle of the elaborated substituent relative to the hinge-binding element is geometrically compatible with ATP-binding pockets of kinases, making this compound an efficient starting point for focused kinase inhibitor libraries [2]. The 80% synthetic yield of the parent scaffold under mild conditions ensures that multi-parallel library synthesis can be conducted without bottleneck at the intermediate stage .

Agrochemical Intermediate for Pyridylpyrimidine Herbicides and Fungicides

Substituted pyridylpyrimidines are a recognized class of agrochemical active ingredients with herbicidal and fungicidal activity [3]. The target compound provides a direct entry into this chemical space by allowing installation of diverse substituents at the 6-position while the pyridin-4-ylmethylamino group provides the requisite heterocyclic recognition element for target-site binding in plants [3]. The commercial availability at ≥95% purity supports pilot-scale synthesis campaigns without the need for in-house intermediate development .

Metal Coordination Chemistry: Ligand Precursor for Transition Metal Complexes

The pyridin-4-ylmethylamino substituent presents a pyridine nitrogen at a ~7.1 Å distance from the pyrimidine N1, providing a well-defined monodentate or bridging coordination site without competing intramolecular chelation . This contrasts with the pyridin-2-ylmethyl isomer, which can form stable 5-membered chelate rings with metals such as Cu(II) or Zn(II) and alter the desired coordination geometry. The target compound is therefore preferred for the synthesis of metal-organic frameworks (MOFs) or discrete coordination complexes where a single pyridine donor is required .

Reference Standard for Regioisomer Identification in Impurity Profiling

During the synthesis of 2,4,6-trisubstituted pyrimidine drug candidates, the 6-chloro-4-(pyridin-4-ylmethylamino) regioisomer must be distinguished from the isomeric 2-chloro and 5-chloro byproducts that arise from competing reaction pathways [2]. The target compound, with its well-characterized retention time, NMR signature, and mass spectrum, serves as an authenticated reference standard for HPLC impurity tracking in quality control laboratories, supporting regulatory filings that require identification and quantification of process-related impurities [1].

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